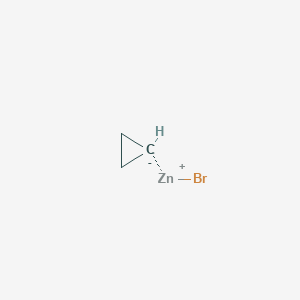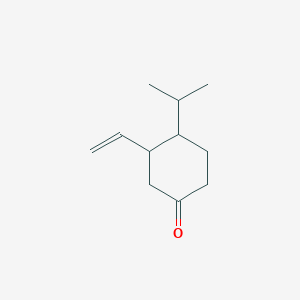![molecular formula C60H72CuN8O4 B1148612 (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30 CAS No. 144843-25-4](/img/new.no-structure.jpg)
(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] is a complex phthalocyanine derivative. Phthalocyanines are a group of macrocyclic compounds that are structurally similar to porphyrins and are known for their intense coloration and stability. This particular compound is notable for its extensive substitution with bulky alkyl groups, which can significantly alter its physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] typically involves the following steps:
-
Formation of the Phthalocyanine Core: : The phthalocyanine core is synthesized through a cyclotetramerization reaction of a phthalonitrile derivative. This reaction is usually carried out in the presence of a metal salt, such as copper(II) chloride, under high-temperature conditions (around 200-250°C) in a solvent like quinoline or dimethylformamide (DMF).
-
Substitution with Alkyl Groups: : The introduction of the 2-methyl-1-(1-methylethyl)propoxy groups is achieved through nucleophilic substitution reactions. The phthalocyanine core is reacted with the corresponding alkyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Solvent recovery and recycling, along with stringent purification steps such as column chromatography or recrystallization, would be essential to ensure the quality of the final product.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the peripheral alkyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can occur at the phthalocyanine core, often using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The bulky alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups such as ethers or esters.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its stable and reactive phthalocyanine core. It is also studied for its photophysical properties, making it a candidate for use in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).
Biology and Medicine
In biological and medical research, phthalocyanine derivatives are explored for their potential in photodynamic therapy (PDT) for cancer treatment. The compound’s ability to generate reactive oxygen species upon light activation makes it a promising photosensitizer.
Industry
Industrially, this compound can be used in the production of pigments and dyes due to its intense coloration and stability. It is also investigated for use in electronic devices, such as field-effect transistors and sensors, owing to its semiconducting properties.
作用机制
The mechanism by which (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] exerts its effects involves its interaction with light and subsequent generation of reactive oxygen species. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell death in targeted cancer cells.
相似化合物的比较
Similar Compounds
Phthalocyanine: The parent compound without the bulky alkyl substitutions.
Tetra-tert-butylphthalocyanine: A similar compound with tert-butyl groups instead of 2-methyl-1-(1-methylethyl)propoxy groups.
Metal Phthalocyanines: Variants with different central metal ions, such as zinc or iron.
Uniqueness
The uniqueness of (SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30] lies in its bulky alkyl substitutions, which can significantly alter its solubility, stability, and reactivity compared to other phthalocyanine derivatives. These modifications can enhance its performance in specific applications, such as increasing its solubility in organic solvents for use in dye-sensitized solar cells or improving its photodynamic activity for medical applications.
属性
CAS 编号 |
144843-25-4 |
|---|---|
分子式 |
C60H72CuN8O4 |
分子量 |
1032.83 |
同义词 |
(SP-4-1)-[1,8,15,22-Tetrakis[2-methyl-1-(1-methylethyl)propoxy]-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]copper |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)




